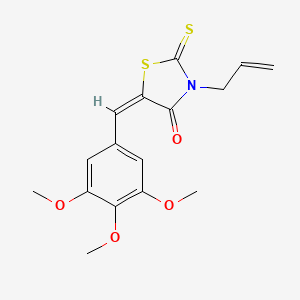

(5E)-3-allyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one

CAS No.: 299904-48-6

Cat. No.: VC4444660

Molecular Formula: C16H17NO4S2

Molecular Weight: 351.44

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 299904-48-6 |

|---|---|

| Molecular Formula | C16H17NO4S2 |

| Molecular Weight | 351.44 |

| IUPAC Name | (5E)-3-prop-2-enyl-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |

| Standard InChI | InChI=1S/C16H17NO4S2/c1-5-6-17-15(18)13(23-16(17)22)9-10-7-11(19-2)14(21-4)12(8-10)20-3/h5,7-9H,1,6H2,2-4H3/b13-9+ |

| Standard InChI Key | LQACTBNZQONZQZ-UKTHLTGXSA-N |

| SMILES | COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)CC=C |

Introduction

Thiazolidin-4-one derivatives are a significant class of heterocyclic compounds in medicinal chemistry. These molecules serve as pharmacophores and privileged scaffolds due to their wide-ranging biological activities, including anticancer, antimicrobial, antidiabetic, anti-inflammatory, and antioxidant properties . The compound "(5E)-3-allyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one" belongs to the 5-ene-thiazolidinone subclass, characterized by an exocyclic double bond at the C5 position. This structural feature is critical for its pharmacological effects .

Structural Features

The chemical structure of this compound includes:

-

Thiazolidinone Core: A five-membered heterocyclic ring containing sulfur and nitrogen atoms.

-

C5 Substituent: A benzylidene group with three methoxy substituents at positions 3, 4, and 5 on the aromatic ring.

-

C2 Substituent: A thioxo group (-C=S), which enhances biological activity.

-

N3 Substituent: An allyl group (-CH2CH=CH2), contributing to lipophilicity and potential receptor binding.

These features make the compound a promising candidate for further exploration in drug design.

Synthesis Pathways

The synthesis of such compounds typically involves:

-

Condensation Reactions: Formation of the thiazolidinone core through cyclization of thiourea derivatives with α-halo acids or their esters.

-

Functionalization at C5: Introduction of the benzylidene group via Knoevenagel condensation between the thiazolidinone core and an aromatic aldehyde (e.g., 3,4,5-trimethoxybenzaldehyde).

-

Substitution at N3: Addition of an allyl group using alkylation reactions.

The synthetic route ensures high yields and structural diversity for biological screening .

Biological Activities

The compound exhibits several biological activities due to its unique structure:

a) Anticancer Activity

-

The presence of a benzylidene substituent enhances interaction with cancer cell targets via electrophilic addition mechanisms.

-

Methoxy groups improve hydrophobic interactions with biomolecular targets .

b) Antimicrobial Properties

-

The thioxo group and allyl substituent contribute to antimicrobial activity against Gram-positive and Gram-negative bacteria .

c) Antioxidant and Anti-inflammatory Effects

-

Methoxy substituents act as radical scavengers, while the thiazolidinone core interacts with inflammatory mediators like cyclooxygenase enzymes .

Pharmacological Relevance

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume